Cas no 209738-22-7 ((1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine)

(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a 4-chlorophenyl substituent. This compound is of significant interest in pharmaceutical and agrochemical research due to its rigid cyclopropane ring, which imparts conformational restraint, potentially enhancing binding affinity and metabolic stability. The stereospecific (1R,2S) configuration is critical for selective interactions in asymmetric synthesis and biological applications. Its amine functionality allows for further derivatization, making it a versatile intermediate in the development of active compounds. The presence of the 4-chlorophenyl group may contribute to lipophilicity and electronic effects, influencing pharmacokinetic properties. This compound is typically utilized in enantioselective synthesis and as a building block for bioactive molecules.
(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine structure
209738-22-7 structure
Product Name:(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine
CAS No:209738-22-7
MF:C9H10ClN
MW:167.635401248932
MDL:MFCD28390148
CID:3904547
PubChem ID:39236206
Update Time:2025-10-18

(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanamine, 2-(4-chlorophenyl)-, (1R,2S)-
    • (1R,2S)-2-(4-Chloro-phenyl)-cyclopropylamine
    • (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine
    • Trans-2-(4-chlorophenyl)cyclopropan-1-amine
    • rel-(1R,2S)-2-(4-Chlorophenyl)cyclopropanamine
    • EN300-196966
    • DTXSID801250028
    • rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine
    • EN300-1985256
    • AKOS026744011
    • 131844-31-0
    • 209738-22-7
    • SCHEMBL6991920
    • MDL: MFCD28390148
    • Inchi: 1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
    • InChI Key: VQLXPSANRSPTEZ-DTWKUNHWSA-N
    • SMILES: [C@@H]1(N)C[C@H]1C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 167.0501770Da
  • Monoisotopic Mass: 167.0501770Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine Pricemore >>

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(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine Suppliers

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(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine Related Literature

Additional information on (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine

Introduction to (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine and Its Significance in Modern Chemical Research

CAS no. 209738-22-7 refers to a specific chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, formally known as (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine, is a chiral amine derivative with a unique cyclopropane ring structure. The presence of this cyclopropane moiety introduces rigidity to the molecular framework, which can be exploited for the design of novel bioactive molecules.

The structural features of this compound make it a valuable scaffold for drug discovery. The cyclopropane ring is known to enhance binding affinity and selectivity, while the amine group provides a site for further functionalization. These properties have led to its investigation in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. The (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine structure has been explored as a potential lead compound in this context. Its chiral center allows for the creation of enantiomerically pure compounds, which is crucial for achieving high selectivity and minimizing side effects.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. Enzymes are central to many biological processes, and their inhibition or activation can lead to therapeutic benefits. The rigid structure of the cyclopropane ring can mimic the transition state of enzymatic reactions, thereby enhancing binding interactions. This concept has been successfully applied in the development of protease inhibitors and kinase inhibitors.

Recent studies have highlighted the role of this compound in oncology research. Specifically, it has been investigated for its ability to inhibit tyrosine kinases, which are overexpressed in many cancer cells. By binding to these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival. Preclinical studies have shown promising results in vitro and in vivo, suggesting its potential as a lead for further drug development.

The synthesis of (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine presents unique challenges due to its complex stereochemistry. However, advances in synthetic chemistry have made it more accessible than ever before. Modern techniques such as asymmetric catalysis and chiral resolution have enabled researchers to produce enantiomerically pure samples efficiently. This has opened up new avenues for exploring its pharmacological properties.

In addition to its therapeutic potential, this compound has also been studied for its role in chemical biology. It serves as a valuable tool for understanding enzyme mechanisms and developing new probes for biological systems. The ability to modify its structure allows researchers to fine-tune its properties, making it adaptable for various applications.

The impact of this compound extends beyond academic research. Pharmaceutical companies are increasingly interested in chiral amine derivatives due to their potential therapeutic benefits. The development of novel drugs often relies on identifying and optimizing compounds with high selectivity and efficacy. The unique properties of (1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine make it a promising candidate for future drug candidates.

As research continues to evolve, new applications for this compound are likely to emerge. The combination of computational modeling and experimental validation will be crucial in uncovering its full potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible therapeutic outcomes.

In conclusion, the chemical compound with CAS no. 209738-22-7 represents a significant advancement in pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for drug discovery and biological investigation. As our understanding of molecular interactions grows, so too will the opportunities for leveraging compounds like this one to improve human health.

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Amadis Chemical Company Limited
(CAS:209738-22-7)(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine
A974773
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):2060.0/7669.0/1403.0/874.0/655.0/436.0
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